molecular formula C6H5BrFN B010200 5-(Bromomethyl)-2-fluoropyridine CAS No. 105827-74-5

5-(Bromomethyl)-2-fluoropyridine

Cat. No. B010200
M. Wt: 190.01 g/mol
InChI Key: IUJPAAPIEURDEZ-UHFFFAOYSA-N
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Description

Introduction 5-(Bromomethyl)-2-fluoropyridine is a significant compound in organic chemistry, often used as an intermediate in the synthesis of more complex molecules. It is a halogenated pyridine derivative, which makes it a valuable building block in medicinal chemistry and material science due to its reactive bromomethyl and fluorine groups.

Synthesis Analysis The synthesis of related fluoropyridines has been achieved through various methods including palladium-catalyzed reactions and radiofluorination. For instance, palladium-catalyzed reaction of 2-bromo-5-fluoropyridine with different amines has been reported to yield 2-amino-5-fluoropyridines in varying yields (Pauton et al., 2019). Additionally, ortho-lithiation followed by reaction with trimethylborate has been used to prepare related bromo-fluoropyridine derivatives (Sutherland & Gallagher, 2003).

Molecular Structure Analysis The molecular structure of 5-(Bromomethyl)-2-fluoropyridine includes a pyridine ring substituted with fluorine and a bromomethyl group. This structure contributes to its reactivity and interaction with other chemical entities, facilitating the synthesis of a wide range of chemical compounds. However, specific studies detailing the crystal structure of this compound are limited, and research typically focuses on its derivatives or reaction products.

Chemical Reactions and Properties Chemoselective amination reactions involving related halopyridines demonstrate the reactivity of the bromo and fluoro substituents under various conditions. For example, 5-bromo-2-fluoropyridines can undergo selective functionalization, showcasing their utility in organic synthesis (Stroup et al., 2007).

Scientific Research Applications

  • Synthesis of Halogen-rich Intermediates : A study by Wu et al. (2022) synthesized compounds such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which serve as valuable building blocks in medicinal chemistry research (Wu et al., 2022).

  • Chemoselective Functionalization : Stroup et al. (2007) discussed the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine, enabling selective substitutions and dihalo adduct formation under various conditions (Stroup et al., 2007).

  • Bioanalysis Applications : Reeuwijk et al. (1988) demonstrated the bioanalysis of (E)-5-(2-bromovinyl)-2'-deoxyuridine, showing a high protein binding and recovery rate, useful in pharmacokinetic studies (Reeuwijk et al., 1988).

  • Analytical Chemistry : Mukherjee and Karnes (1996) developed a method for quantitating γ-(cholesteryloxy)butyric acid in biological samples using 5-(bromomethyl)fluorescein, combined with high-performance liquid chromatography and laser-induced fluorescence detection (Mukherjee & Karnes, 1996).

  • Synthesis of Disubstituted Fluoropyridines : Sutherland and Gallagher (2003) achieved the versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones, which have potential in organic synthesis and drug discovery (Sutherland & Gallagher, 2003).

  • Radiosynthesis in Medical Imaging : Pauton et al. (2019) presented a successful radiosynthesis of 2-amino-5-[18F]fluoropyridines, enhancing stability and potential in Positron Emission Tomography applications (Pauton et al., 2019).

  • Clinical Applications in Cancer Therapy : Heidelberger and Ansfield (1963) noted the clinical use of 5-FU and 5-FUDR, particularly in the palliation of advanced breast and gastrointestinal tract tumors (Heidelberger & Ansfield, 1963).

Safety And Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. It includes toxicity, flammability, and environmental impact.


Future Directions

This involves predicting or suggesting further studies that could be done based on the known properties and uses of the compound.


Analyzing all relevant papers on a specific compound involves a thorough literature review, which requires access to scientific databases and understanding of the subject matter. The formatting requirement is typically dependent on the specific guidelines provided by a journal or institution.


properties

IUPAC Name

5-(bromomethyl)-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJPAAPIEURDEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622024
Record name 5-(Bromomethyl)-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-2-fluoropyridine

CAS RN

105827-74-5
Record name 5-(Bromomethyl)-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Bromomethyl)-2-fluoropyridine
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Synthesis routes and methods I

Procedure details

2-fluoro-5-methylpyridine in an amount of 500 mg (4.50 mmol) was dissolved in 50 mL of carbon tetrachloride, following which 1.20 g (6.76 mmol) of N-bromosuccinimide and 20 mg of benzoyl peroxide were added and refluxing under heating was carried out for 2.5 hours. Following reaction completion, the reaction mixture was returned to room temperature, the solvent was removed by distillation under reduced pressure, and purification was carried out by silica gel column chromatography (hexane/ethyl acetate=19:1), giving 300 mg of 5-bromomethyl-2-fluoropyridine (yield, 35%).
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Synthesis routes and methods II

Procedure details

500 mg (4.50 mmol) of 2-fluoro-5-methyl pyridine was dissolved in 50 ml of carbon tetrachloride, 1.20 g (6.76 mmol) of N-bromosuccinimide and 20 mg of benzoyl peroxide were added thereto, and the resulting mixture was heated and refluxed for 2.5 hours. After the reaction was completed, the reaction solution was returned to room temperature, and the solvent was distilled off under reduced pressure and purified by silica gel column chromatography (hexane:ethyl acetate=19:1) to obtain 300 mg (yield 35%) of 5-bromomethyl-2-fluoropyridine.
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500 mg
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50 mL
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1.2 g
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20 mg
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Benzoyl peroxide (1.570 g, 6.48 mmol) and NBS (23.19 g, 130 mmol) was added to a stirred solution of 2-fluoro-5-methylpyridine (SynQuest Labs, Inc., Alachua, Fla., 14.4045 g, 130 mmol) in CCl4 (125 mL) and the suspension was heated at reflux for 2 h. After cooling, the solution was filtered to remove solid and concentrated, and the residue was purified by flash column chromatography (ISCO Combiflash system, Teledyne ISCO, Lincoln, Nebr., hexanes to 10% ethyl acetate in hexanes) to give 5-(bromomethyl)-2-fluoropyridine (15.11 g, 80 mmol, 61.3% yield) as a yellow solid. LCMS (API-ES) m/z 191 (M+H)+.
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23.19 g
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14.4045 g
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125 mL
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1.57 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
S Wagner, HJ Breyholz, MP Law, A Faust… - Journal of medicinal …, 2007 - ACS Publications
An approach to the in vivo imaging of locally upregulated and activated matrix metalloproteinases (MMPs) found in many pathological processes is offered by positron emission …
Number of citations: 81 pubs.acs.org
P Picconi, P Prabaharan, JL Auer, S Sandiford… - Bioorganic & Medicinal …, 2017 - Elsevier
A novel series of pyridyl nitrofuranyl isoxazolines were synthesized and evaluated for their antibacterial activity against multiple drug resistant (MDR) Staphylococcus strains. …
Number of citations: 22 www.sciencedirect.com
W Chu, J Zhang, C Zeng, J Rothfuss, Z Tu… - Journal of medicinal …, 2005 - ACS Publications
A number of isatin sulfonamide analogues were prepared and their potencies for inhibiting caspase-1, -3, -6, -7, and -8 were evaluated in vitro. Several compounds displaying a …
Number of citations: 146 pubs.acs.org
AL Smith, ND D'Angelo, YY Bo, SK Booker… - Journal of medicinal …, 2012 - ACS Publications
A highly selective series of inhibitors of the class I phosphatidylinositol 3-kinases (PI3Ks) has been designed and synthesized. Starting from the dual PI3K/mTOR inhibitor 5, a structure-…
Number of citations: 51 pubs.acs.org
W Zheng, X Cheng, H Chen, Z Jiang, Y Sun… - Molecular …, 2022 - ACS Publications
The abnormal expression of aromatase is associated with the occurrence and development of a variety of neurological diseases and tumors. A series of 18 F-labeled and 68 Ga-labeled …
Number of citations: 1 pubs.acs.org
W Zhang, CW Holyoke Jr, TF Pahutski, GP Lahm… - Bioorganic & Medicinal …, 2017 - Elsevier
A novel class of mesoionic pyrido[1,2-a]pyrimidinones has been discovered with exceptional insecticidal activity controlling a number of insect species. In this communication, we report …
Number of citations: 46 www.sciencedirect.com
P Picconi, P Prabaharan, J Auer, S Sandiford, F Cascio… - 2017 - kclpure.kcl.ac.uk
A novel series of pyridyl nitrofuranyl isoxazolines were synthesized and evaluated for their antibacterial activity against multiple drug resistant (MDR) Staphylococcus strains. …
Number of citations: 0 kclpure.kcl.ac.uk
S Dukić-Stefanović, T Hang Lai… - Bioorganic & …, 2021 - cherry.chem.bg.ac.rs
Supporting information Page 1 Supporting information In vitro and in vivo evaluation of fluorinated indanone derivatives as potential positron emission tomography agents for the …
Number of citations: 0 cherry.chem.bg.ac.rs

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